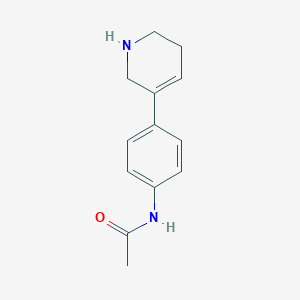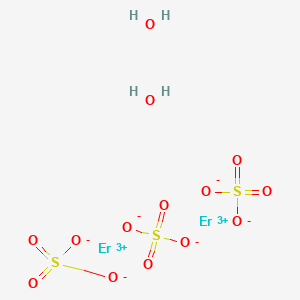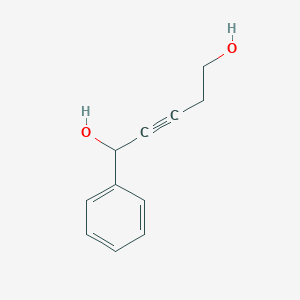
3,4,5,6-Tetrafluoropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrafluoropyridin-2(1H)-one is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications. The presence of multiple fluorine atoms in the pyridine ring significantly alters its reactivity and physical properties compared to non-fluorinated pyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrafluoropyridin-2(1H)-one typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridin-2(1H)-one using fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of catalysts and optimized reaction parameters can enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6-Tetrafluoropyridin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridin-2(1H)-one derivatives with various functional groups.
Oxidation: Oxidized products such as pyridine N-oxides.
Reduction: Reduced products like tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrafluoropyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrafluoropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target molecules. In chemical reactions, the electron-withdrawing effect of fluorine atoms can influence the reactivity and stability of intermediates and transition states.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A fluorinated pyridine with similar reactivity but lacking the hydroxyl group at the 2-position.
3,4,5,6-Tetrafluoropyridine: Another fluorinated pyridine with a different substitution pattern.
2,3,4,5,6-Pentafluoropyridine: A fully fluorinated pyridine with distinct chemical properties.
Uniqueness
3,4,5,6-Tetrafluoropyridin-2(1H)-one is unique due to the presence of both fluorine atoms and a hydroxyl group in the pyridine ring. This combination imparts unique reactivity and physical properties, making it valuable in various applications where other fluorinated pyridines may not be suitable.
Propiedades
Fórmula molecular |
C5HF4NO |
|---|---|
Peso molecular |
167.06 g/mol |
Nombre IUPAC |
3,4,5,6-tetrafluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5HF4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11) |
Clave InChI |
ZZHMICFWOBFUIR-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)NC(=C1F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)


![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)
